![molecular formula C29H31N3O8S B607473 Fluorescein-PEG3-Amine CAS No. 1807539-04-3](/img/structure/B607473.png)
Fluorescein-PEG3-Amine
Overview
Description
Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a fluorescein dye with excitation/emission maximum 494/517 nm containing a free amine group, which can be reactive with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc .
Synthesis Analysis
Fluorescent amino acids, such as Fluorescein-PEG3-Amine, have become an essential chemical tool because they can be used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties . They have been designed for tracking protein–protein interactions in situ or imaging nanoscopic events in real time with high spatial resolution .Molecular Structure Analysis
The molecular formula of Fluorescein-PEG3-Amine is C29H31N3O8S . The molecular weight is 581.6 g/mol . The structure includes a conjugated system that illuminates when electrons spend a prolonged time in an excited state .Chemical Reactions Analysis
Fluorescein-PEG3-Amine is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . It is used extensively as a diagnostic tool in the field of ophthalmology .Scientific Research Applications
Fluorescence-Based Detection
Fluorescein-PEG3-Amine can be used in fluorescence-based detection methods. The fluorescein moiety can undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence . This property makes it useful in various fields to detect functional groups and ions .
Protein Labeling
Fluorescein-PEG3-Amine can be used for protein labeling. The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
PROTACs Synthesis
Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Sensing Drug Release
Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself . This can be used in sensing drug release .
Metal Ions and Biomolecules Detection
The fluorescence properties of Fluorescein-PEG3-Amine can be used in the detection of metal ions and biomolecules . The fluorescence emission can change in the presence of these substances, providing a means of detection .
Medical Research
Research is underway to further refine the structure and photophysical properties of fluorescent unnatural α-amino acids for application in a wider range of environment-sensitive processes . This includes producing compounds with higher quantum yields with fluorescence at longer wavelengths for new applications in medical research .
Mechanism of Action
Target of Action
Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Fluorescein-PEG3-Amine are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .
Mode of Action
Fluorescein-PEG3-Amine interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .
Biochemical Pathways
The biochemical pathways affected by Fluorescein-PEG3-Amine are primarily related to protein degradation . By forming PROTAC molecules, Fluorescein-PEG3-Amine leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
It is known that the hydrophilic peg spacer in fluorescein-peg3-amine increases its solubility in aqueous media . This property could potentially enhance the bioavailability of Fluorescein-PEG3-Amine.
Result of Action
The molecular and cellular effects of Fluorescein-PEG3-Amine’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, Fluorescein-PEG3-Amine can influence various cellular processes and functions .
Action Environment
The action, efficacy, and stability of Fluorescein-PEG3-Amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in Fluorescein-PEG3-Amine . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .
Safety and Hazards
Future Directions
Fluorescent amino acids like Fluorescein-PEG3-Amine are widely used as building blocks for non-perturbative labeling of peptides and proteins . They have contributed significantly to the field of chemical biology in the past 10 years . Future research will likely focus on novel methodologies to synthesize building blocks with tunable spectral properties, their integration into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, and their application to design novel artificial proteins, as well as to investigate biological processes in cells by means of optical imaging .
properties
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRQGZXMBEAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-PEG3-Amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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